3-(2-Oxo-1,3-oxazolidin-3-yl)propanal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanal typically involves the reaction of oxazolidinone derivatives with aldehydes under controlled conditions. One common method includes the condensation of oxazolidinone with propanal in the presence of a suitable catalyst . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The compound is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Oxo-1,3-oxazolidin-3-yl)propanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid: This compound has a similar oxazolidinone structure but with a phenyl group, making it useful in different synthetic applications.
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Another related compound with an acetic acid moiety, used in different chemical reactions.
Uniqueness
3-(2-Oxo-1,3-oxazolidin-3-yl)propanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to form stable intermediates and products makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-7-3-5-10-6(7)9/h4H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWKKIUYANZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381230-96-2 |
Source
|
Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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